molecular formula C21H22N2O4 B2918835 (Z)-3-hydroxy-4-(1-hydroxy-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)phenyl pivalate CAS No. 879923-02-1

(Z)-3-hydroxy-4-(1-hydroxy-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)phenyl pivalate

Cat. No. B2918835
CAS RN: 879923-02-1
M. Wt: 366.417
InChI Key: QYIUFCUQDHRQBS-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-hydroxy-4-(1-hydroxy-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)phenyl pivalate is a useful research compound. Its molecular formula is C21H22N2O4 and its molecular weight is 366.417. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-hydroxy-4-(1-hydroxy-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)phenyl pivalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-hydroxy-4-(1-hydroxy-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)phenyl pivalate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Chemistry and Material Science

  • Photopolymerization Initiators: Research has shown that certain phosphine oxide derivatives are highly effective as photoinitiators in radical polymerizations of vinyl monomers, highlighting the potential utility of related compounds in photopolymerization processes (Kajiwara et al., 1993).
  • Protective Reagents for Carbohydrates: N-Pivaloyl imidazole has been utilized as a selective protective reagent for monosaccharides, demonstrating the relevance of pivaloyl esters in carbohydrate chemistry for enhancing regioselectivity (Santoyo-González et al., 1998).
  • Polyelectrolytes Synthesis: Copolymers of vinyl-based heterocycles have been synthesized, indicating the application of vinyl imidazole derivatives in creating polyelectrolytes with specific reactivity ratios and polymeric properties (Danilovtseva et al., 2012).

Catalysis and Organic Synthesis

  • Cycloaddition Reactions: Vinylaziridines have been used in Pd-catalyzed dynamic kinetic asymmetric transformations, underscoring the role of vinyl-substituted compounds in facilitating stereoselective cycloadditions (Trost & Fandrick, 2003).
  • Homogeneous Acylation: Vinyl esters have been employed in the acylation of cellulose in ionic liquids, highlighting an efficient route for modifying biopolymers and enhancing their solubility and processability (Hinner et al., 2016).

Material Characterization and Design

  • Organic Solar Cells: The use of benzothiadiazole/imide-based acceptors in organic photovoltaics demonstrates the importance of vinylimide derivatives in enhancing the power conversion efficiencies of solar cells (Bloking et al., 2011).

properties

IUPAC Name

[3-hydroxy-4-[(Z)-1-hydroxy-2-(1-methylbenzimidazol-2-yl)ethenyl]phenyl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-21(2,3)20(26)27-13-9-10-14(17(24)11-13)18(25)12-19-22-15-7-5-6-8-16(15)23(19)4/h5-12,24-25H,1-4H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIUFCUQDHRQBS-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC(=C(C=C1)C(=CC2=NC3=CC=CC=C3N2C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)OC1=CC(=C(C=C1)/C(=C/C2=NC3=CC=CC=C3N2C)/O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-hydroxy-4-(1-hydroxy-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)phenyl pivalate

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